molecular formula C7H8O3 B2651421 3,4-Dimethylfuran-2-carboxylic acid CAS No. 78405-59-1

3,4-Dimethylfuran-2-carboxylic acid

Cat. No.: B2651421
CAS No.: 78405-59-1
M. Wt: 140.138
InChI Key: RGXGGXHUHMONMJ-UHFFFAOYSA-N
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Description

3,4-Dimethylfuran-2-carboxylic acid is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with two methyl groups at the 3 and 4 positions and a carboxylic acid group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol. This reaction typically requires specific catalysts and conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biomass-derived furan platform chemicals. These chemicals, such as furfural and 5-hydroxymethylfurfural, can be converted into the desired compound through a series of chemical reactions, including oxidation and cyclization .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

3,4-Dimethylfuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The furan ring structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and biological contexts .

Comparison with Similar Compounds

  • 2,5-Dimethylfuran-3-carboxylic acid
  • 3,4-Dimethylfuran-2,5-dione
  • Furfural
  • 5-Hydroxymethylfurfural

Comparison: 3,4-Dimethylfuran-2-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3,4-dimethylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-10-6(5(4)2)7(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXGGXHUHMONMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78405-59-1
Record name 3,4-dimethylfuran-2-carboxylic acid
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